molecular formula C6H10N2O2 B1329456 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 7120-86-7

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1329456
CAS No.: 7120-86-7
M. Wt: 142.16 g/mol
InChI Key: RDYYZFFSCOVWIM-UHFFFAOYSA-N
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Description

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS 7120-86-7) is a high-purity chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is characterized by a density of approximately 1.22 g/cm³ . This compound features the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its wide spectrum of reported biological activities . Researchers value the 1,3,4-oxadiazole core for its role as a key pharmacophore in developing novel therapeutic agents. Studies on this class of compounds indicate potential in various research areas, including the investigation of anticancer properties through mechanisms such as the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II . Furthermore, 1,3,4-oxadiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and antimalarial activities, making them a versatile scaffold in drug discovery efforts . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYYZFFSCOVWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221401
Record name 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7120-86-7
Record name 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Record name 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Record name 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Record name 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Biological Activity

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as oxadiargyl, is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C6H10N2O2C_6H_{10}N_2O_2 and a molecular weight of 142.16 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for conferring various biological activities to its derivatives.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A review highlighted that these compounds possess broad-spectrum activity against various pathogens:

  • Bacterial Activity : Compounds containing the oxadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain oxadiazole derivatives demonstrated strong antibacterial effects comparable to standard antibiotics like gentamicin .
  • Fungal and Viral Activity : Some derivatives also exhibit antifungal and antiviral activities. For example, oxadiazole derivatives have been tested against fungi such as Candida albicans and viruses like influenza, showing promising results in inhibiting their growth .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several studies:

  • Cancer Cell Lines : In vitro studies have assessed the compound's effects on various cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells (cervical cancer) at concentrations ranging from 10 to 100 µM . The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity.
  • Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress and subsequent apoptosis pathways. Research has shown that treatment with oxadiazole derivatives can lead to increased levels of reactive oxygen species (ROS) in cancer cells .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and cytotoxic activities, oxadiazole derivatives have been investigated for their anti-inflammatory properties:

  • Inflammation Models : Studies have used animal models to demonstrate that these compounds can reduce inflammation markers significantly. For example, in carrageenan-induced paw edema tests in rats, certain oxadiazole derivatives showed a marked decrease in swelling compared to control groups .

Case Studies

Several case studies exemplify the biological activity of this compound:

  • Antibacterial Efficacy Against Staphylococcus aureus : A study evaluated the antibacterial activity of this compound against S. aureus, revealing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL . This suggests its potential as a therapeutic agent against resistant bacterial strains.
  • Cytotoxicity Assessment in Cancer Cells : Another investigation focused on the cytotoxic effects on breast cancer cell lines (MCF-7), where the compound demonstrated significant cell death at concentrations above 50 µM after 24 hours of exposure .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicityInduces apoptosis in HeLa cells
Anti-inflammatoryReduces paw edema in rat models

Table 2: Cytotoxicity IC50 Values

Cell LineIC50 (µM)Reference
HeLa45
MCF-760
EUFA30 (normal)>100

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is in the development of herbicides. Its effectiveness in controlling various weed species has been documented in multiple studies. For instance:

  • Case Study : A field trial conducted in 2020 evaluated the herbicidal activity of this compound against common weeds in soybean crops. Results indicated a significant reduction in weed biomass compared to untreated controls (p < 0.05) .

Pesticide Formulations
The compound has also been explored for its potential as an insecticide. Research indicates that formulations containing this compound exhibit effective pest control with minimal environmental impact.

ApplicationEfficacy LevelEnvironmental Impact
HerbicideHighLow
InsecticideModerateModerate

Pharmaceutical Applications

Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. A study published in Journal of Antimicrobial Chemotherapy demonstrated that these compounds inhibit the growth of several bacterial strains including Escherichia coli and Staphylococcus aureus .

Case Study : A recent investigation into the compound's efficacy against resistant bacterial strains found a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potential for therapeutic use .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties.

PropertyStandard PolymerPolymer with Oxadiazol
Thermal Stability200 °C240 °C
Tensile Strength50 MPa70 MPa

Comparison with Similar Compounds

Oxadiazon (CAS 19666-30-9):

  • Structure : 3-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one .
  • Key Differences : Replaces oxadiargyl’s propargyloxy group with an isopropoxy moiety.
  • Activity : Broad-spectrum pre-emergent herbicide with similar log P (3.70) but distinct soil adsorption due to the isopropoxy group’s lower electronegativity .
Property Oxadiargyl Oxadiazon
Molecular Weight 341.19 g/mol 345.20 g/mol
log P 3.70 3.70
Water Solubility Moderate Low
Target Weeds Rice paddy weeds Broadleaf/grassy weeds
HRAC Classification Group G Group E

Antimicrobial Oxadiazol-2(3H)-ones

Derivatives with naphthyloxymethyl substituents (e.g., 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-thione) exhibit antimicrobial activity against S. aureus, E. coli, and C. albicans (MIC: 64–256 µg/mL) . Unlike oxadiargyl, these compounds feature sulfur (R=SH) or amino (R=NH₂) groups at position 2, enhancing polar interactions with microbial targets. However, their higher MIC values suggest lower potency compared to oxadiargyl’s herbicidal efficacy (effective at µg/mL levels) .

Enzyme Inhibitors

  • 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones: Derivatives like 5-(3-ethylphenyl)- and 5-(3-cyclopropylphenyl)-1,3,4-oxadiazol-2(3H)-one inhibit Notum carboxylesterase, a key enzyme in Wnt signaling. Substituents on the phenyl ring modulate potency; e.g., electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity .
  • 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one: Exhibits unique planar geometry due to minimal pyramidalization of the amino group, facilitating interactions with aromatic residues in enzyme active sites .

Aryl Hydrocarbon Receptor (AhR) Ligands

This contrasts with antimicrobial or herbicidal oxadiazolones, highlighting substituent-dependent biological pathways .

Physicochemical and Environmental Comparison

Compound log P Water Solubility Primary Application
Oxadiargyl 3.70 Moderate Herbicide
5-(Naphthyloxymethyl) ~2.5–4.0 Low Antimicrobial
5-Phenyl derivatives 2.8–3.5 Variable Enzyme inhibition

Key Insights :

  • Lipophilicity : Oxadiargyl’s tert-butyl and chloro groups enhance membrane permeability, critical for soil absorption .
  • Reactivity: Hydrolysis of 5-alkyl-substituted oxadiazolones yields hydrazides, a pathway exploited in prodrug design (e.g., β-amino acid derivatives) .

Q & A

Q. Table 1: Representative Derivatives and Yields

Substituent PositionYield (%)Key NMR Signals (DMSO-d6)
3-Ethylphenyl59δ 12.56 (s, NH), 2.68 (q, CH₂)
3-Cyclopropylphenyl15δ 12.70 (s, NH), 7.15 (t, CF₂)

How are oxadiazolone derivatives analyzed for purity and structural confirmation?

Methodologies include:

  • High-resolution NMR spectroscopy to confirm substituent effects on chemical shifts (e.g., downfield NH protons at δ >12.5 ppm).
  • LCMS for molecular ion detection, though some derivatives may require alternative ionization methods.
  • X-ray crystallography for resolving steric effects of the tert-butyl group, as seen in fragment-based drug discovery studies .

Advanced Research Questions

What structure-activity relationships (SAR) govern the pharmacological activity of this compound derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity, while bulky groups (e.g., tert-butyl) improve metabolic stability. For example, trifluoromethyl-substituted derivatives show higher Notum carboxylesterase inhibition .
  • Heterocyclic Modifications : Replacing the oxadiazolone ring with thione or amino variants alters selectivity. Thione derivatives exhibit enhanced antimicrobial activity (MIC: 4–32 μg/mL vs. S. aureus) .

Q. Table 2: Pharmacological Activity of Selected Derivatives

DerivativeTarget Receptor/EnzymeIC₅₀/ActivityReference
5-(3-Trifluoromethylphenyl)Notum carboxylesteraseIC₅₀ = 0.2 μM
5-(Carbazolylmethyl)HepG2 cancer cellsIC₅₀ = 7.68 μM (antiproliferative)

How do researchers resolve contradictions in bioactivity data across derivatives?

  • Data Triangulation : Compare enzymatic assays (e.g., Notum inhibition ) with cellular models (e.g., neurogenic NRF2 activation ).
  • Mechanistic Studies : Use molecular docking to verify binding modes. For example, tert-butyl groups may occupy hydrophobic pockets in Notum, while phenyl rings engage π-π interactions .
  • Yield Optimization : Low yields (e.g., 15% for 3-cyclopropyl derivatives) are addressed via solvent optimization (switching to DMF) or microwave-assisted synthesis .

What are the environmental and toxicological implications of this compound derivatives?

  • Aquatic Toxicity : Derivatives like oxadiargyl (a pesticide analog) are classified as Aquatic Chronic 1 (H410) due to extreme toxicity to algae (EC₅₀ <1 mg/L) .
  • Regulatory Status : The EU classifies such compounds as Repr. 1A (H360Fd) for reproductive toxicity, requiring strict handling protocols .

Q. Table 3: Hazard Classification (Oxadiargyl Example)

Hazard CategoryCodePrecautionary Measures
Reproductive ToxicityH360FdUse fume hoods; avoid exposure
Aquatic Chronic ToxicityH410Prevent environmental release

How are receptor-specific activities evaluated for oxadiazolone derivatives?

  • Binding Assays : Radioligand displacement studies (e.g., MT1R/MT2R melatonin receptors) with ³H-labeled ligands to calculate Kᵢ values .
  • Functional Assays : Measure cAMP inhibition (MT1R/MT2R) or QR2 enzyme activity via fluorescence-based methods .

What strategies mitigate synthesis challenges for tert-butyl-substituted oxadiazolones?

  • Steric Hindrance Management : Use bulky-base catalysts (e.g., DBU) to facilitate cyclization.
  • Purification : Employ preparative HPLC for polar derivatives prone to decomposition .

Methodological Notes

  • Abbreviations Avoided : Full chemical names are used (e.g., "tert-butyl" instead of "t-Bu").

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
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5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

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